molecular formula C7H11NO2 B1388123 2-Azaspiro[3.3]heptane-6-carboxylic acid CAS No. 1172691-93-8

2-Azaspiro[3.3]heptane-6-carboxylic acid

Cat. No.: B1388123
CAS No.: 1172691-93-8
M. Wt: 141.17 g/mol
InChI Key: ACGZSACKMXZHNC-UHFFFAOYSA-N
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Description

2-Azaspiro[3.3]heptane-6-carboxylic acid is a spirocyclic compound that has garnered interest in the fields of chemistry and biochemistry due to its unique structural properties. The compound features a spirocyclic scaffold, which consists of two four-membered rings connected at a single atom, creating a rigid and sterically constrained framework. This rigidity can enhance the compound’s biological activity and selectivity, making it a valuable target for drug design and other applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[3.3]heptane-6-carboxylic acid typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the two four-membered rings. For example, the reaction of a 1,3-bis-electrophile with a 1,1-C- or 1,1-N-bis-nucleophile can yield the desired spirocyclic compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, the use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[3.3]heptane-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformations .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Azaspiro[3.3]heptane-6-carboxylic acid include other spirocyclic amino acids, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique spirocyclic structure, which provides a distinct spatial arrangement of functional groups. This can lead to different reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

2-Azaspiro[3.3]heptane-6-carboxylic acid is a spirocyclic compound that has attracted significant attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to a class of sterically constrained amino acids, which are known for their ability to enhance the selectivity and efficacy of drug candidates. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical pathways, and applications in drug design.

Structural Characteristics

The compound features a rigid spirocyclic structure that consists of two four-membered rings connected at a single atom. This steric constraint allows for a pre-organization of functional groups, enhancing its interactions with various biological targets.

This compound acts primarily as a ligand for several biological targets. The rigidity of its structure allows it to fit snugly into the active sites of enzymes and receptors, potentially leading to enhanced binding affinities compared to more flexible compounds.

Target Interactions

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on soluble epoxide hydrolase (sEH), an enzyme implicated in various disease states such as hypertension and inflammation. Inhibition of sEH has therapeutic implications for conditions like rheumatoid arthritis and cardiovascular diseases .
  • Peptidomimetics : Its structural characteristics make it an excellent candidate for the design of peptidomimetic drugs, which mimic peptide structures while offering improved stability and bioavailability .

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Antiviral Properties : Preliminary studies have suggested that derivatives of this compound may possess antiviral activity against viruses such as dengue and SARS-CoV-2, indicating potential applications in infectious disease treatment .
  • Selective Binding : The compound's unique structure allows it to selectively bind to specific receptors, enhancing its potential as a therapeutic agent in various biochemical pathways .

Case Studies

  • Inhibition of Soluble Epoxide Hydrolase : Research has demonstrated the effectiveness of 2-Azaspiro[3.3]heptane derivatives in inhibiting sEH, showing promise in treating inflammatory diseases and metabolic disorders .
  • Antiviral Activity Against Dengue Virus : In vitro studies have shown that compounds derived from 2-Azaspiro[3.3]heptane can inhibit dengue virus replication in human primary monocyte-derived dendritic cells (MDDCs), highlighting their potential as antiviral agents .

Research Findings

Recent studies have focused on synthesizing various derivatives of this compound to explore their biological activities further.

Study Findings Implications
Demonstrated enhanced selectivity as ligands for biological targetsPotential for drug development
Effective inhibition of sEH in vitroTherapeutic applications in inflammatory diseases
Antiviral activity against dengue virusNew avenues for antiviral drug design

Properties

IUPAC Name

2-azaspiro[3.3]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6(10)5-1-7(2-5)3-8-4-7/h5,8H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGZSACKMXZHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CNC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of synthesizing 2-Azaspiro[3.3]heptane-derived amino acids like 2-Azaspiro[3.3]heptane-6-carboxylic acid?

A1: The paper focuses on synthesizing 2-Azaspiro[3.3]heptane-derived amino acids as potential analogues of important biological molecules like ornithine and GABA []. These analogues, including this compound, are interesting because the constrained spirocyclic scaffold can influence their conformational flexibility and potentially lead to enhanced selectivity and potency when interacting with biological targets compared to their natural counterparts []. This research is significant for developing new therapeutic agents by exploring the structure-activity relationship of these novel compounds.

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